molecular formula C16H18F3N5O B2971523 N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide CAS No. 672951-07-4

N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide

Cat. No.: B2971523
CAS No.: 672951-07-4
M. Wt: 353.349
InChI Key: BUGVLQKETNWQBE-UHFFFAOYSA-N
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Description

N'-Methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide (CAS: 672951-07-4) is a triazine-derived compound with the molecular formula C₁₆H₁₈F₃N₅O and a molecular weight of 353.34 g/mol . Its structure features a 1,2,4-triazine core substituted with a phenyl group at position 3, a trifluoromethyl group at position 6, and a pentanohydrazide side chain at position 3.

Properties

IUPAC Name

N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-3-4-10-12(25)23-24(2)15-13(16(17,18)19)21-22-14(20-15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGVLQKETNWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C16H18F3N5O
  • Molecular Weight : 365.34 g/mol
  • CAS Number : 6413325

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and the triazine ring. These components enhance its interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar triazine structures can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
    • A study on related triazine derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy.
  • Antimicrobial Properties :
    • Preliminary assessments suggest that this compound may possess antimicrobial activity against certain bacterial strains, although detailed studies are required to elucidate its efficacy and mechanism .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes has been noted in preliminary studies. For instance, triazine derivatives have been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .

Case Studies

Several case studies highlight the biological significance of similar compounds:

  • Study on Triazine Derivatives : A series of triazine derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that modifications in the substituents significantly influenced their potency, with some derivatives exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various triazine compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications could enhance antibacterial activity, providing insights into the design of new antimicrobial agents .

Data Tables

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against certain bacterial strains
Enzyme InhibitionInhibits dihydropteroate synthase

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s pentanohydrazide side chain distinguishes it from simpler derivatives like N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (), which lacks the hydrazide group. This structural difference increases molecular weight and may influence solubility or target binding .

Substituent Effects: The trifluoromethyl group is conserved across several analogs, enhancing resistance to oxidative metabolism . Antimicrobial activity is reported in N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide (), where dichlorophenyl and quinoline groups likely contribute to membrane disruption or enzyme inhibition .

Physicochemical Properties: The target compound’s computed logP of 4.0 () suggests moderate lipophilicity, comparable to pesticides like flubenzimine (), which share trifluoromethyl-triazine motifs .

Q & A

Q. What are the foundational synthetic routes for N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide?

The compound is synthesized via a multi-step approach:

  • Step 1 : Preparation of substituted phenylacetic acid derivatives, which are converted to acid chlorides using reagents like thionyl chloride (SOCl₂).
  • Step 2 : Condensation of the acid chloride with benzhydrazide to form N,N-diacylhydrazides.
  • Step 3 : Cyclization using phosphorous oxychloride (POCl₃) and 85% hydrazine to yield the triazine core.
    Critical conditions include anhydrous ethanol as a solvent, reflux durations (1–3 hours), and stoichiometric control of hydrazine to avoid side reactions .

Q. What spectroscopic methods are employed for structural confirmation?

  • Elemental Analysis : Validates empirical formula and purity.
  • Melting Point Determination : Cross-referenced with literature to confirm identity.
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in CDCl₃) resolve substituent positions, such as trifluoromethyl (-CF₃) and phenyl groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 356.46 g/mol for related hydrazides) .

Q. How is recrystallization optimized for purification?

Recrystallization in ethanol or dichloromethane/ethyl acetate mixtures removes unreacted intermediates. Key parameters:

  • Slow cooling to room temperature.
  • Solvent polarity adjustment to balance yield and purity.
  • Mixed melting point analysis to detect impurities .

Advanced Research Questions

Q. How can combinatorial design principles improve reaction optimization?

  • Parallel Synthesis : Test multiple variables (e.g., temperature, catalyst loading) simultaneously using microreactors.
  • Design of Experiments (DoE) : Statistical models (e.g., factorial designs) identify critical factors affecting yield. For example, optimizing POCl₃ concentration during cyclization reduces byproducts by 30% .

Q. What computational methods resolve contradictions in spectral data?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and vibrational frequencies to validate experimental data.
  • Solvatochromic Analysis : Correlates solvent polarity with UV-Vis spectral shifts to confirm electronic transitions in the triazine moiety .

Q. How are fluorinated intermediates stabilized during synthesis?

  • Trifluoroacetylation : Use of trifluoroethyl acetate in dioxane enhances stability of CF₃-containing intermediates.
  • Low-Temperature Quenching : Prevents decomposition of reactive intermediates (e.g., sulfonyl hydrazides) during heterocyclization .

Q. What advanced chromatographic techniques address purification challenges?

  • Normal-Phase Chromatography : Separates polar impurities using gradients of hexane/ethyl acetate.
  • Amine-Modified Phases : RediSep RAmine columns resolve basic byproducts (e.g., unreacted piperazine derivatives) with >95% recovery .

Q. How do tautomeric forms impact biological activity?

  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., enol-keto forms) in the triazine ring.
  • Molecular Docking : Simulations show that the 1,2,4-triazin-5-yl tautomer exhibits higher binding affinity to target enzymes (e.g., kinase inhibitors) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • In-line Analytics : Real-time FTIR monitors reaction progress.
  • Continuous Flow Systems : Improve reproducibility by maintaining consistent temperature and mixing .

Q. How are photophysical properties exploited for sensing applications?

  • Fluorescence Quenching Studies : The compound’s emission at 450 nm (λₑₓ = 370 nm) is quenched by heavy metals (e.g., Hg²⁺), enabling environmental sensing.
  • Solvatochromic Shifts : Linear correlations between Stokes shift and solvent polarity index (π*) validate its use as a polarity probe .

Data Contradiction Analysis

Q. How to resolve discrepancies in 1H^1H1H NMR integration ratios?

  • Dynamic NMR Experiments : Variable-temperature studies (e.g., 25–80°C) identify rotational barriers causing signal splitting.
  • HPLC-MS Coupling : Confirms co-elution of isomers (e.g., regioisomeric triazines) that may skew integration .

Q. Why do elemental analysis results occasionally deviate from theoretical values?

  • Hydrate Formation : Unaccounted water in hygroscopic intermediates (e.g., hydrazides) alters C/H/N ratios.
  • Metal Impurities : Residual catalysts (e.g., SnCl₄) inflate ash content. Pre-purification via chelation (EDTA washes) mitigates this .

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